2-(2,6-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
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Overview
Description
2-(2,6-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphtho[1,2-e][1,3]oxazine core fused with a 2,6-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol . Another approach involves visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines in dimethyl sulfoxide (DMSO) solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as catalyst-free reactions and the use of naturally abundant resources, are increasingly being applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2,6-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a non-steroidal anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: Its interactions with various biological targets are being explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with molecular targets such as the COX-2 enzyme. Molecular docking studies have shown that it binds effectively to the active site of COX-2, inhibiting its activity and thereby exerting anti-inflammatory effects . The pathways involved include the prostanoid biosynthetic pathway, where the compound interferes with the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Uniqueness
Compared to similar compounds, 2-(2,6-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE exhibits unique binding affinities and docking scores at the active site of the COX-2 enzyme, making it a promising candidate for anti-inflammatory applications . Its synthesis methods also emphasize green chemistry principles, which are not as commonly applied in the synthesis of similar compounds .
Properties
Molecular Formula |
C20H19NO |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C20H19NO/c1-14-6-5-7-15(2)20(14)21-12-18-17-9-4-3-8-16(17)10-11-19(18)22-13-21/h3-11H,12-13H2,1-2H3 |
InChI Key |
UPUHSUFUWXSSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=C(C=CC4=CC=CC=C34)OC2 |
Origin of Product |
United States |
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